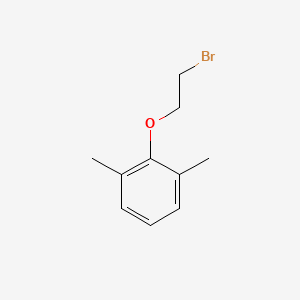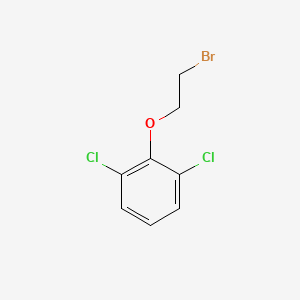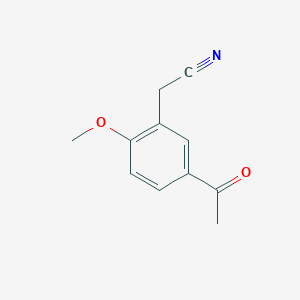
3-Fluoro-5-(trifluoromethyl)phenacyl bromide
Descripción general
Descripción
The compound 3-Fluoro-5-(trifluoromethyl)phenacyl bromide is a fluorinated organic molecule that is of interest in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related fluorinated compounds and their potential applications in the synthesis of various derivatives, including those with antitumor activity.
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to the unique properties that fluorine atoms impart to organic molecules. For instance, the synthesis of fluorinated alcohols and olefins is described, where dibromofluoromethyllithium is generated and reacted with aldehydes or ketones to produce fluorinated alcohols, which can then be converted to fluorinated olefins . Similarly, the synthesis of trifluoroalkyl or difluoroalkyl phenanthridine derivatives is achieved through a cascade reaction under photoredox catalysis, using fluorinated radicals derived from fluoroalkylated reagents .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their reactivity and physical properties. For example, the X-ray crystal structure of a thiazole derivative synthesized from a reaction involving phenacyl bromides is determined, highlighting the importance of structural analysis in understanding the properties of such compounds .
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions. The trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3 is an example of a reaction that introduces trifluoromethyl groups into aromatic compounds, enhancing their properties and potential applications . Additionally, the synthesis of 1,2,4-triazole derivatives carrying a fluorophenyl moiety involves the cyclization of a triazolyl compound with phenacyl bromides, demonstrating the versatility of fluorinated compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. These properties are not directly discussed in the provided papers, but it is known that fluorine can affect the stability, reactivity, and biological activity of organic molecules. For example, the antitumor activity studies of fused 1,2,4-triazole derivatives carrying a fluorophenyl moiety suggest that the incorporation of fluorine can enhance the biological activity of these compounds .
Aplicaciones Científicas De Investigación
1. Fluorine-18 Labeling of Proteins
3-Fluoro-5-(trifluoromethyl)phenacyl bromide has been utilized in the fluorine-18 labeling of proteins. This process involves the covalent attachment of fluorine-18 to proteins, such as human serum albumin, human fibrinogen, and human immunoglobulin A. The labeling reaction is pH independent, protein concentration dependent, and achieves high yields up to 95% (Kilbourn et al., 1987).
2. Synthesis of Antitumor Compounds
This chemical has been used in the synthesis of new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. These derivatives have shown moderate to excellent growth inhibition against various cancer cell lines, including leukemia and breast cancer (Bhat et al., 2009).
3. Antimicrobial Activities
The chemical has been involved in the synthesis of linezolid-like molecules. These molecules, upon testing, exhibited good antitubercular activities, demonstrating its potential in antimicrobial applications (Başoğlu et al., 2012).
4. Perfluoroalkylation of Heteroaryl Bromides
3-Fluoro-5-(trifluoromethyl)phenacyl bromide plays a role in the perfluoroalkylation of heteroaryl bromides. This process is important for attaching perfluoroalkyl groups onto organic compounds, which is a significant synthetic goal in organic chemistry (Mormino et al., 2014).
5. Fluorescence Turn-On Sensing
It has been used in the development of sensors for the detection of fluoride ions in water at sub-ppm concentrations. The process involves the synthesis of certain antimony(V) derivatives which show a distinct turn-on fluorescence response upon fluoride sensing (Hirai et al., 2016).
6. Synthesis of 1,3-Thiazoles and Selenazoles
This compound is used as a catalyst in the synthesis of 2,4-disubstituted 1,3-thiazoles and selenazoles, which are significant in various chemical applications (Banothu et al., 2014).
7. Antibacterial Activity
3-Fluoro-5-(trifluoromethyl)phenacyl bromide has been used in synthesizing compounds that exhibited moderate antibacterial activity against Gram-positive bacteria (Aggarwal et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a biochemical used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Mode of Action
The bromide ion in 3-Fluoro-5-(trifluoromethyl)phenacyl bromide is believed to act as a nucleophile, attacking the electrophilic carbon atom in the reaction mixture. This leads to the formation of an intermediate, which can then undergo further reaction to form the desired product.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)phenacyl bromide . For instance, it is recommended to be stored at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVOBBIFCRMZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210489 | |
| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)phenacyl bromide | |
CAS RN |
202664-38-8 | |
| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202664-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)

